



Mass spectrometry of 3,4,5-Tribromo-2,6-dimethylpyridine

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Compound of Interest		
Compound Name:	3,4,5-Tribromo-2,6- dimethylpyridine	
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An In-depth Technical Guide on the Mass Spectrometry of **3,4,5-Tribromo-2,6-dimethylpyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of **3,4,5-Tribromo-2,6-dimethylpyridine**. Due to the absence of direct experimental data in the public domain for this specific compound, this guide is based on the foundational principles of mass spectrometry, including the known isotopic distribution of bromine and the established fragmentation patterns of substituted pyridines.[1][2][3][4][5] This document aims to serve as a valuable resource for the identification and characterization of this and structurally related molecules.

Predicted Mass Spectrum and Isotopic Profile

The molecular formula for **3,4,5-Tribromo-2,6-dimethylpyridine** is C₇H₆Br₃N. The presence of three bromine atoms will result in a highly characteristic isotopic pattern for the molecular ion in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2][6][7] Consequently, a molecule with three bromine atoms will exhibit a cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6), with the relative intensities following a binomial distribution.



Table 1: Predicted Isotopic Distribution for the Molecular Ion of **3,4,5-Tribromo-2,6-dimethylpyridine**

lon	m/z (Nominal)	Contributing Isotopes	Predicted Relative Abundance (%)
[M] ⁺	341	C7H6(⁷⁹ Br)₃N	~12.5
[M+2]+	343	C7H6(⁷⁹ Br)2(⁸¹ Br)N	~37.5
[M+4]+	345	C7H6(⁷⁹ Br)(⁸¹ Br)2N	~37.5
[M+6]+	347	C7H6(⁸¹ Br)₃N	~12.5

Note: The calculated monoisotopic mass of C₇H₆⁷⁹Br₃N is 340.8057 u.

Predicted Fragmentation Pathways

Under electron ionization (EI), **3,4,5-Tribromo-2,6-dimethylpyridine** is expected to undergo fragmentation through several key pathways. The pyridine ring itself is relatively stable, thus initial fragmentation will likely involve the loss of substituents.[3][4][5] The carbon-bromine bonds are weaker than the bonds within the aromatic ring and are therefore susceptible to cleavage.

Key Predicted Fragmentation Steps:

- Loss of a Bromine atom: The initial loss of a bromine radical (Br•) from the molecular ion is a highly probable fragmentation step, leading to a dibrominated pyridinium ion.
- Sequential Loss of Bromine: Subsequent losses of bromine atoms can occur.
- Loss of a Methyl Radical: Cleavage of a methyl group (CH₃•) is another possible fragmentation pathway.
- Ring Cleavage: While less common for the initial fragmentation of pyridines, cleavage of the aromatic ring can occur after initial substituent losses, often involving the expulsion of neutral molecules like HCN.[5]

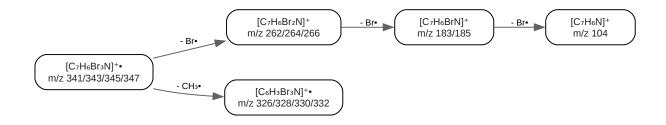
Table 2: Predicted Major Fragment Ions of **3,4,5-Tribromo-2,6-dimethylpyridine**



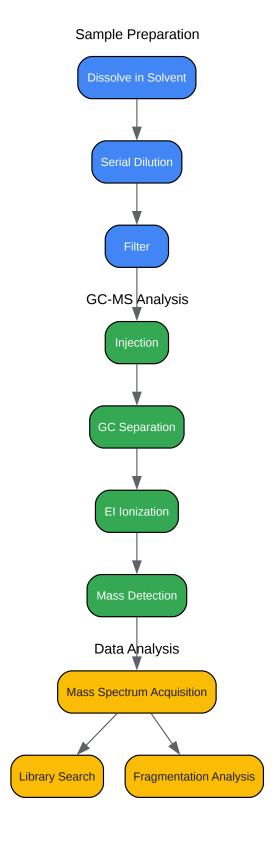
m/z (Nominal) of Major Peak in Isotopic Cluster	Proposed Fragment Structure	Fragmentation Pathway
341/343/345/347	[C7H6Br3N]+•	Molecular Ion
262/264/266	[C7H6Br2N]+	[M - Br] ⁺
183/185	[C7H6BrN]+	[M - 2Br] ⁺
104	[C7H6N]+	[M - 3Br] ⁺
326/328/330/332	[C ₆ H ₃ Br ₃ N]+•	[M - CH ₃]+•
247/249/251	[C ₆ H ₃ Br ₂ N] ⁺	[M - CH ₃ - Br] ⁺

Below is a diagram illustrating the predicted primary fragmentation pathways.









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